Ethyl 5-fluorothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-fluorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGDDWLFVJENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-fluorothiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 5-fluorothiophene-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethyl 5-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to various biological targets, potentially leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxylates
Key Observations :
- Substituent Effects: Fluorine (in the target compound) enhances electronegativity and metabolic stability compared to chlorine (e.g., methyl 5-chloro-3-hydroxythiophene-2-carboxylate) or nitro groups (e.g., ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate), which may increase reactivity but reduce bioavailability . Amino and chlorophenyl groups (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) improve binding to biological targets, making such derivatives potent in drug discovery .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 174.19 | Not reported | Soluble in organic solvents | 1.8–2.2 |
| Ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate | 277.30 | Not reported | Low aqueous solubility | 3.5–4.0 |
| Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | 293.77 | 150–152°C (melting) | Moderate in DMSO | 2.9–3.4 |
| Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | 204.63 | 110–112°C (melting) | Poor in water | 1.5–2.0 |
Key Observations :
- The ethyl ester group in the target compound improves solubility in organic solvents compared to methyl esters (e.g., methyl 5-chloro-3-hydroxythiophene-2-carboxylate) .
Research Findings and Limitations
- Toxicity Concerns: Limited toxicological data exist for fluorinated thiophenes, unlike chlorinated or nitro-substituted derivatives, which may pose environmental risks .
Biological Activity
Ethyl 5-fluorothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug development.
Overview of this compound
This compound is an organic compound characterized by a thiophene ring substituted with a fluorine atom and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 174.19 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and influence its pharmacokinetic properties.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of pathogens, including bacteria and fungi.
- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) that suggest effective antimicrobial potential. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Caspase activation |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.3 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake.
- Ester Group : The ethyl ester moiety may facilitate interactions with biological targets, enhancing the compound's efficacy.
Research Findings
Recent studies have focused on optimizing the structure of thiophene derivatives to enhance their biological activities:
- In Vivo Studies : Animal models have shown promising results with this compound in reducing tumor growth and inflammation, suggesting its potential as a therapeutic agent.
Q & A
Basic Question: What are the standard synthetic routes for preparing ethyl 5-fluorothiophene-2-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
this compound is typically synthesized via esterification of 5-fluorothiophene-2-carboxylic acid with ethanol under acid catalysis. A common protocol involves refluxing the carboxylic acid with excess ethanol and sulfuric acid, followed by neutralization and purification via distillation or column chromatography. To optimize yields, control reaction temperature (70–90°C) and stoichiometric ratios (e.g., 1:5 molar ratio of acid to ethanol). Monitoring reaction progress using TLC or HPLC is critical to minimize side reactions like hydrolysis. For analogous procedures, see the synthesis of ethyl thiophene carboxylates in , which highlights reflux conditions and purification steps.
Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the ester group (-COOEt), fluorine substituent (via F NMR), and thiophene ring structure.
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (CHFOS) and fragmentation patterns.
- Elemental Analysis : To verify purity (>95%).
For detailed protocols on compound characterization, refer to , which outlines requirements for synthesis projects, including NMR assignments and microanalysis.
Advanced Question: How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, especially for regiochemical ambiguities (e.g., fluorine position on the thiophene ring). Use programs like SHELXL ( ) for structure refinement. Key steps:
Grow high-quality crystals via slow evaporation (e.g., in EtOH/water).
Collect diffraction data and solve the phase problem using direct methods.
Validate bond lengths/angles against DFT-calculated values.
For example, notes SHELXL’s robustness in small-molecule refinement, even for high-resolution or twinned data.
Advanced Question: How do researchers address contradictory data in the reactivity of this compound under varying reaction conditions?
Methodological Answer:
Contradictions (e.g., unexpected regioselectivity in nucleophilic substitution) are resolved through:
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst).
- Mechanistic Probes : Use isotopic labeling (e.g., O in ester groups) or kinetic studies to identify rate-determining steps.
- Computational Modeling : DFT calculations to compare activation energies of competing pathways.
emphasizes statistical analysis and method validation to ensure reproducibility, while demonstrates systematic variation of benzaldehyde in analogous reactions.
Advanced Question: What role does the fluorine substituent play in modulating the electronic properties and reactivity of this compound?
Methodological Answer:
The fluorine atom exerts strong electron-withdrawing effects via inductive and resonance interactions, which:
- Increase Electrophilicity : Enhances reactivity at the 5-position of the thiophene ring.
- Stabilize Intermediates : Lowers energy of transition states in nucleophilic aromatic substitution.
Experimental validation includes Hammett plots (correlating σ with reaction rates) and comparative studies with non-fluorinated analogs. ’s synthesis of fluorinated thiophene derivatives supports these electronic effects.
Basic Question: What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 0–6°C (similar to thiophene-2-carboxylic acid protocols in ).
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.
Advanced Question: How can computational tools predict the reactivity of this compound in drug discovery applications?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate Fukui indices to identify reactive sites.
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties.
provides molecular descriptors (e.g., XlogP = 4) for solubility and permeability modeling.
Advanced Question: What strategies optimize the regioselective functionalization of this compound for pharmaceutical intermediates?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer cross-coupling reactions.
- Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings at the 4-position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution.
and highlight the use of fluorinated pyrimidine and thiophene derivatives as intermediates, emphasizing regiochemical control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
